2,2-Diethoxy-1,2-thiasilolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diethoxy-1,2-thiasilolane is an organosilicon compound characterized by its unique sulfur heterocyclic structure. It is a colorless to pale yellow liquid at room temperature. This compound has garnered attention in the fields of organic synthesis and materials science due to its versatile applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethoxy-1,2-thiasilolane typically involves a two-step process:
Thioalkane Reaction: 2,2-Diethoxycyclopentane is reacted with a sulfur chain compound such as ethyl thioacetate to produce the corresponding thiofumarane.
Silylation Reaction: The thiofumarane is then reacted with chlorosilane to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Diethoxy-1,2-thiasilolane undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form sulfoxides and sulfones.
Reduction: Can be reduced to thiols using reducing agents like lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the silicon center.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiasilolanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Diethoxy-1,2-thiasilolane has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of polymers with enhanced thermal stability and mechanical properties.
Wirkmechanismus
The mechanism of action of 2,2-Diethoxy-1,2-thiasilolane involves its interaction with various molecular targets:
Molecular Targets: Primarily targets sulfur and silicon-containing compounds.
Pathways Involved: Participates in pathways involving the formation and cleavage of silicon-sulfur bonds, influencing the stability and reactivity of the resulting compounds.
Vergleich Mit ähnlichen Verbindungen
2,2-Diethoxy-1,2-thiasilolane can be compared with other similar compounds such as:
2,2-Dimethoxy-1,2-thiasilolane: Similar structure but with methoxy groups instead of ethoxy groups.
2,2-Diethoxy-1,1’-binaphthyl-6,6’-dicarboxylic acid: Used in the formation of chiral rings and metal-organic frameworks.
Uniqueness: this compound is unique due to its specific ethoxy groups, which impart distinct chemical properties and reactivity compared to its methoxy counterpart.
Eigenschaften
Molekularformel |
C7H16O2SSi |
---|---|
Molekulargewicht |
192.35 g/mol |
IUPAC-Name |
2,2-diethoxythiasilolane |
InChI |
InChI=1S/C7H16O2SSi/c1-3-8-11(9-4-2)7-5-6-10-11/h3-7H2,1-2H3 |
InChI-Schlüssel |
UCSLFASMDULSDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si]1(CCCS1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.